Product packaging for Ethyl 4-(2-chloroacetamido)benzoate(Cat. No.:CAS No. 26226-72-2)

Ethyl 4-(2-chloroacetamido)benzoate

Cat. No.: B1267736
CAS No.: 26226-72-2
M. Wt: 241.67 g/mol
InChI Key: ZVRJEYAQESBSSH-UHFFFAOYSA-N
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Description

Significance as a Pharmaceutical Building Block and Chemical Intermediate

Ethyl 4-(2-chloroacetamido)benzoate serves as a crucial starting material or intermediate in the synthesis of more complex pharmaceutical agents. chemicalbook.com The presence of a chloroacetyl group provides a reactive site for nucleophilic substitution, allowing for the facile introduction of various functional groups and the construction of diverse molecular architectures. chemicalbook.comresearchgate.net This reactivity is fundamental to its role as a building block.

One notable application is in the synthesis of heterocyclic compounds. For instance, this compound can be reacted with ammonium (B1175870) thiocyanate (B1210189) in refluxing ethanol (B145695) to produce ethyl-4-(4-oxothiazolidin-2-ylideneamino)benzoate. This reaction proceeds through an intramolecular cyclization and a Dimroth-like rearrangement, demonstrating the compound's utility in forming five-membered heterocyclic rings. chemicalbook.com

Furthermore, it has been utilized as a reactant in the synthesis of new pyrazolo[3,4-d]pyrimidine derivatives. Specifically, it can be reacted with 2-(6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy)acetohydrazide to form novel compounds with potential anti-inflammatory properties. tandfonline.com This highlights its role in the development of compounds targeting specific biological pathways.

A closely related derivative, Ethyl 2-(2-(2-chloroacetamido)thiazol-4-yl)acetate, has been used to synthesize a series of 2-chloroacetamides bearing a thiazole (B1198619) scaffold, which have demonstrated significant cytotoxic activity against human cancer cell lines. uran.ua This underscores the broader importance of the chloroacetamido moiety, present in the title compound, in generating molecules with anticancer potential.

Contextualization within Para-Aminobenzoic Acid (PABA) Derivative Research

This compound is a derivative of para-aminobenzoic acid (PABA), a well-known compound with a rich history in medicinal chemistry. researchgate.net PABA and its derivatives have been explored for a wide range of therapeutic applications, including as antibacterial and cytotoxic agents. researchgate.net The structural backbone of PABA provides a versatile platform for chemical modification, leading to the development of numerous drugs. researchgate.net

Research into PABA derivatives has shown that modifications to the amino and carboxylic acid groups can lead to compounds with diverse biological activities. This compound fits squarely within this research paradigm, representing a modification of the amino group of ethyl p-aminobenzoate (benzocaine). chemicalbook.com This modification introduces a reactive handle that expands the synthetic possibilities beyond those of simple PABA esters.

Studies have been conducted on the synthesis of various esters and amides of 4-(2-chloroacetamido)benzoic acid, the parent acid of the title compound, to explore their potential as local anesthetic agents. researchgate.net This research builds upon the known anesthetic properties of PABA derivatives like benzocaine (B179285) and procaine, seeking to develop new agents with improved efficacy or reduced toxicity. researchgate.net

PropertyValue
IUPAC Name ethyl 4-[(2-chloroacetyl)amino]benzoate
Molecular Formula C₁₁H₁₂ClNO₃
Molecular Weight 241.67 g/mol
CAS Number 26226-72-2
Melting Point 110-114 °C

Overview of Research Trajectories and Multidisciplinary Relevance

The research involving this compound and its close analogs is multidisciplinary, spanning organic synthesis, medicinal chemistry, and pharmacology. The primary research trajectories focus on leveraging its reactive nature to synthesize novel compounds and evaluate their biological activities.

Detailed Research Findings:

A significant area of investigation has been the synthesis of derivatives of 4-(2-chloroacetamido)benzoic acid for potential therapeutic applications. In one study, a series of ester and amide derivatives were synthesized and evaluated for their local anesthetic activity. The rationale was that the chloroacetyl group could enhance the ionization of the amide nitrogen, a key feature for local anesthetic action. researchgate.net

The following table summarizes a selection of the synthesized derivatives and their observed local anesthetic activity compared to the standard drug, lignocaine HCl.

CompoundR Group% Anesthetic Activity
A1-OCH₃43.12
A2-OCH₂CH₃49.34
A3-O(CH₂)₂CH₃54.12
A4-O(CH₂)₃CH₃59.87
Lignocaine HCl-100

Data sourced from a study on 4-(2-chloroacetamido)benzoic acid derivatives as local anesthetic agents. researchgate.net

This research demonstrates a clear structure-activity relationship, where increasing the alkyl chain length of the ester group generally leads to higher anesthetic activity. researchgate.net

Another important research trajectory is the use of this compound as an intermediate in the synthesis of heterocyclic compounds with potential anticancer activity. As previously mentioned, its utility in creating thiazole and pyrazolopyrimidine derivatives showcases its value in generating libraries of compounds for high-throughput screening in drug discovery programs. tandfonline.comuran.ua The development of apoptosis-inducing agents for breast cancer has also been a focus, with related chloroacetamido derivatives showing promise in preclinical studies. mdpi.com

The versatility of this chemical intermediate ensures its continued relevance in the ongoing search for new and effective therapeutic agents across various disease areas.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12ClNO3 B1267736 Ethyl 4-(2-chloroacetamido)benzoate CAS No. 26226-72-2

Properties

IUPAC Name

ethyl 4-[(2-chloroacetyl)amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO3/c1-2-16-11(15)8-3-5-9(6-4-8)13-10(14)7-12/h3-6H,2,7H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVRJEYAQESBSSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10288175
Record name ethyl 4-[(chloroacetyl)amino]benzoate
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Molecular Weight

241.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26226-72-2
Record name 26226-72-2
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Record name ethyl 4-[(chloroacetyl)amino]benzoate
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Record name 26226-72-2
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Synthetic Methodologies and Advanced Chemical Transformations of Ethyl 4 2 Chloroacetamido Benzoate

Established Synthetic Routes for Ethyl 4-(2-chloroacetamido)benzoate Preparation

The synthesis of this compound can be accomplished through several established chemical reactions, primarily involving the acylation of an aromatic amine.

The most direct method for preparing this compound is through the N-acylation of Benzocaine (B179285) (ethyl 4-aminobenzoate) with chloroacetyl chloride. In this reaction, the nucleophilic primary amine group of Benzocaine attacks the electrophilic carbonyl carbon of chloroacetyl chloride. This process results in the formation of an amide bond and the elimination of hydrogen chloride (HCl) as a byproduct.

The reaction is typically carried out in the presence of a base to neutralize the HCl generated, which would otherwise protonate the starting amine and halt the reaction. chemeurope.comorganic-chemistry.org This method is an example of the Schotten-Baumann reaction conditions, often utilizing a two-phase solvent system (e.g., an organic solvent like dichloromethane and an aqueous base solution) to facilitate the reaction and separation. chemeurope.comwikipedia.org

Reaction Scheme:

Reactants: Benzocaine (Ethyl 4-aminobenzoate), Chloroacetyl Chloride

Product: this compound

Byproduct: Hydrogen Chloride (HCl)

ReagentRoleKey Transformation
BenzocaineNucleophile (Starting Material)The amino group (-NH2) is acylated.
Chloroacetyl ChlorideElectrophile (Acylating Agent)Provides the chloroacetyl group (-COCH2Cl).
Base (e.g., Pyridine, NaOH)Acid ScavengerNeutralizes the HCl byproduct.

An alternative, two-step synthetic pathway involves starting from 4-aminobenzoic acid. This approach combines the principles of the Schotten-Baumann reaction and Fischer esterification. researchgate.net

Schotten-Baumann Reaction: Initially, 4-aminobenzoic acid is acylated with chloroacetyl chloride to form the intermediate, 4-(2-chloroacetamido)benzoic acid. Similar to the direct synthesis from Benzocaine, this step requires a base to neutralize the HCl produced. researchgate.net

Fischer Esterification: The resulting 4-(2-chloroacetamido)benzoic acid is then subjected to Fischer esterification. This acid-catalyzed reaction uses an excess of ethanol (B145695) to convert the carboxylic acid group into an ethyl ester, yielding the final product, this compound. masterorganicchemistry.com To drive the equilibrium towards the ester product, it is common to use a large excess of the alcohol and/or remove the water formed during the reaction. masterorganicchemistry.com

This multi-step method allows for the synthesis of the target compound from a different starting material and offers flexibility in the introduction of the ester group. researchgate.net

The synthesis of this compound and its parent acid has been reported under various conditions, with efforts made to optimize the reaction yield. researchgate.net Key parameters that can be adjusted include the choice of solvent, base, and reaction temperature.

For instance, the acylation of p-aminobenzoic acid with chloroacetyl chloride has been performed in solvents like DMF. researchgate.net Temperature control is also crucial; some procedures specify maintaining the reaction temperature between 4-10°C to manage the exothermic nature of the acylation and minimize side reactions. researchgate.net

While one study reported a modest yield of 13% for a related derivative, this highlights the importance of optimizing reaction conditions. researchgate.net Optimization strategies for Schotten-Baumann type reactions include the slow addition of the acyl chloride, efficient stirring to manage the biphasic system, and the use of an appropriate base to maintain the desired pH. organic-chemistry.org For the Fischer esterification step, using strong acid catalysts like sulfuric acid (H₂SO₄) or tosic acid (TsOH) and techniques to remove water, such as a Dean-Stark apparatus, can significantly improve yields. masterorganicchemistry.com

ParameterInfluence on ReactionExample Condition
Solvent Affects solubility of reactants and reaction rate.DMF, Dichloromethane/Water (biphasic) wikipedia.orgresearchgate.net
Temperature Controls reaction rate and minimizes side products.4-10°C for acylation researchgate.net
Base Neutralizes acid byproduct, driving the reaction.Pyridine, Sodium Hydroxide researchgate.netiitk.ac.in
Reactant Ratio Excess alcohol in esterification shifts equilibrium.10-fold excess of ethanol can increase yield to >95% masterorganicchemistry.com

Functional Group Interconversions and Derivatization Strategies

The chemical structure of this compound provides multiple sites for further chemical modification, particularly at the reactive chloroacetyl tail.

The chloroacetyl group is an excellent electrophile for nucleophilic substitution reactions. cymitquimica.com The chlorine atom serves as a good leaving group, allowing for the introduction of various nucleophiles, especially amines. This amination reaction creates a new carbon-nitrogen bond, extending the molecular scaffold and forming derivatives with a glycinamide substructure.

The reaction involves the nucleophilic attack of a primary or secondary amine on the α-carbon of the chloroacetyl group, displacing the chloride ion. This strategy is a powerful tool for creating libraries of compounds for biological screening. The formation of new amide bonds is a cornerstone of synthetic chemistry, and while this specific reaction is technically an N-alkylation, it leads to products that are structurally complex amides. researchgate.net

A significant and widely employed transformation of this compound and similar α-halo amides is their conversion into heterocyclic systems, most notably 4-thiazolidinones. hilarispublisher.com The 4-thiazolidinone ring is a privileged scaffold in medicinal chemistry, known to be present in various biologically active compounds. researchgate.nethakon-art.com

The synthesis typically involves the reaction of the chloroacetamide with a source of sulfur, such as thiourea (B124793) or thioglycolic acid, in the presence of a base. The general mechanism proceeds via two key steps:

Nucleophilic Substitution: The sulfur nucleophile attacks the carbon atom bearing the chlorine, displacing it to form a thioether intermediate.

Intramolecular Cyclization: The intermediate then undergoes an intramolecular condensation reaction, where the nitrogen of the original amide or another nucleophilic group attacks a carbonyl group, leading to the formation of the five-membered thiazolidinone ring. nih.gov

Various reagents can be used to achieve this transformation, leading to a diverse range of substituted thiazolidinones. For example, reacting 2-chloro-acetamido derivatives with potassium thiocyanate (B1210189) can yield 2-imino-thiazolidin-4-ones. hilarispublisher.com This pathway underscores the utility of this compound as a precursor for complex heterocyclic structures. researchgate.net

TransformationReagentsProduct Class
Amination Primary/Secondary Amines (e.g., R-NH2, R2NH)N-substituted glycinamide derivatives
Heterocyclization Thiourea, Substituted Thioureas, Thioglycolic AcidThiazolidinone derivatives
Heterocyclization Potassium Thiocyanate2-Iminothiazolidin-4-one derivatives

Hydrazide and Other Nitrogen-Containing Derivative Syntheses

This compound serves as a key starting material for the synthesis of various nitrogen-containing derivatives, most notably hydrazides. The transformation of the ethyl ester group into a hydrazide is a common and critical step in building more complex molecules. This conversion is typically achieved by reacting the ester with hydrazine (B178648) hydrate (B1144303).

The general procedure involves refluxing this compound with an excess of hydrazine hydrate in a suitable solvent, such as ethanol. ijpsr.comnih.govekb.eg This nucleophilic acyl substitution reaction replaces the ethoxy group (-OCH2CH3) of the ester with a hydrazinyl group (-NHNH2), yielding 4-(2-chloroacetamido)benzohydrazide. This hydrazide derivative is a valuable intermediate in its own right, often used to synthesize Schiff bases, pyrazoles, and other heterocyclic systems by condensation with various aldehydes, ketones, or other appropriate reagents. ijpsr.commdpi.com

For instance, 4-nitrobenzohydrazide is synthesized by the hydrazinolysis of 4-nitro ethyl benzoate (B1203000) with 99% hydrazine hydrate in ethanol. ijpsr.com Similarly, 4-methoxybenzoylhydrazide is obtained from methyl 4-methoxybenzoate by refluxing it with hydrazine hydrate. nih.gov While these examples start from similar benzoate esters, the principle of converting the ester to a hydrazide using hydrazine hydrate is directly applicable to this compound. The resulting 4-(2-chloroacetamido)benzohydrazide can then be reacted with various aromatic aldehydes to form Schiff bases, which can be further cyclized to create azetidinones. ijpsr.com

Beyond simple hydrazides, the reactive chloroacetyl group on this compound allows for the synthesis of other nitrogen-containing derivatives. The chlorine atom can be displaced by various nitrogen nucleophiles in substitution reactions to create more elaborate structures. researchgate.net For example, the bis-chloroacetamide derivative of 4-aminobenzohydrazide has been reacted with sulfur-containing nitrogen heterocycles like 2-mercaptobenzothiazole and 6-amino-2-mercaptopyrimidin-4-ol to produce new bis-sulfide compounds. scielo.org.za

Reaction Kinetics and Optimization of Synthetic Protocols

The optimization of synthetic protocols for reactions involving this compound and its derivatives focuses on improving reaction yields, purity, and efficiency. Key parameters that are often adjusted include reaction time, temperature, solvent, and the choice of catalyst or base.

In the synthesis of hydrazide derivatives, the reaction between the parent ester and hydrazine hydrate is typically conducted under reflux conditions for several hours to ensure the reaction goes to completion. ekb.egmdpi.comnih.gov For example, the synthesis of 4-methoxybenzoylhydrazones from the corresponding methyl ester involves a 2-hour reflux with hydrazine hydrate. nih.gov The progress of such reactions is often monitored using thin-layer chromatography (TLC) to determine the point of completion. researchgate.net

For subsequent reactions, such as the formation of Schiff bases from the resulting hydrazide, optimization involves condensing the hydrazide with various aldehydes. This step is often carried out by refluxing the reactants in a solvent like methanol or ethanol, sometimes with the addition of a catalytic amount of acid (e.g., a few drops of acetic acid), for periods ranging from 3 to 8 hours. nih.govresearchgate.net Microwave-assisted synthesis has emerged as a greener and more rapid alternative to conventional heating. ijpsr.com For instance, the condensation of hydrazides with aromatic aldehydes to form Schiff bases can be achieved in just 2-3 minutes in a microwave oven, significantly reducing reaction times. ijpsr.com Similarly, the subsequent cyclization to form 2-azetidinones using chloroacetyl chloride and a base like triethylamine can be completed in 3-4 minutes under microwave irradiation. ijpsr.com

The choice of solvent and base is critical in substitution reactions at the chloroacetyl group. For example, in the synthesis of N-phenyl-2-phenoxyacetamides, reactions are optimized by selecting appropriate bases and solvents to facilitate the nucleophilic substitution of the chlorine atom. researchgate.net

Characterization Techniques for Synthetic Validation

The structural confirmation of this compound and its synthetic derivatives is unequivocally established through a combination of modern analytical techniques. Spectroscopic and elemental analyses provide definitive evidence of their molecular structure and elemental composition.

Spectroscopic Analysis (FTIR, NMR, MS) in Structural Elucidation

Spectroscopic methods are indispensable for the structural elucidation of this compound and its derivatives.

Fourier-Transform Infrared (FTIR) Spectroscopy is used to identify the key functional groups present in the molecule. For this compound, characteristic absorption bands would be observed for the N-H group (stretching around 3346 cm⁻¹), the ester carbonyl (C=O) group (around 1681 cm⁻¹), the amide carbonyl (C=O) group, the aromatic C-H bonds, and the C-Cl bond (around 773 cm⁻¹). researchgate.net In its hydrazide derivative, the disappearance of the ester C-O stretch and the appearance of characteristic N-H stretching bands for the -NHNH₂ group would confirm the conversion. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework.

In the ¹H NMR spectrum of this compound, distinct signals are expected for the ethyl group protons (a triplet for the CH₃ and a quartet for the CH₂), the aromatic protons on the benzene (B151609) ring, the N-H proton of the amide, and the singlet for the CH₂ protons of the chloroacetyl group. researchgate.netchemicalbook.com

The ¹³C NMR spectrum complements this by showing signals for each unique carbon atom, including the carbonyl carbons of the ester and amide, the aromatic carbons, the carbons of the ethyl group, and the carbon of the chloroacetyl moiety. nih.govrsc.org

Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the compounds. The mass spectrum of this compound would show a molecular ion peak (M+) corresponding to its molecular weight (241.67 g/mol ). nih.govcalpaclab.com A characteristic isotopic pattern (M+ and M+2 peaks in an approximate 3:1 ratio) would also be observed due to the presence of the chlorine atom, confirming its presence in the molecule. researchgate.net

The interactive table below summarizes the characteristic spectroscopic data for this compound and related structures.

Technique Functional Group / Proton Environment Characteristic Signal / Peak
FTIR N-H (Amide)~3346 cm⁻¹
C=O (Ester)~1681 cm⁻¹
C-Cl~773 cm⁻¹
¹H NMR Ethyl (CH₃)Triplet
Ethyl (CH₂)Quartet
Chloroacetyl (CH₂)Singlet
Aromatic (C₆H₄)Multiplets/Doublets
Amide (NH)Singlet
MS Molecular Ion (M⁺)m/z = 241
Isotope Peak (M⁺+2)m/z = 243 (approx. 1/3 intensity of M⁺)

Elemental Analysis for Compositional Confirmation

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen) in a compound. This experimental data is compared against the theoretically calculated values based on the compound's molecular formula to confirm its purity and empirical formula. For derivatives of this compound, researchers report both the calculated and experimentally found percentages for C, H, and N. A close agreement between these values serves as crucial evidence for the successful synthesis of the target compound. researchgate.neteurjchem.com

For example, in the characterization of a derivative, the analytical calculation for C₉H₈ClNO might be C, 50.60%; H, 3.77%; N, 6.56%. researchgate.net The experimentally found values, such as C, 50.39%; H, 3.71%; N, 6.42%, being very close to the calculated values, would confirm the elemental composition of the synthesized molecule. researchgate.net

Derivatization Strategies and Novel Analog Development Based on Ethyl 4 2 Chloroacetamido Benzoate Scaffold

Design Principles for Structural Modification and Lead Optimization

The chemical architecture of Ethyl 4-(2-chloroacetamido)benzoate presents multiple avenues for structural modification, guided by established principles of lead optimization in drug discovery. The goal of these modifications is to refine the compound's stereoelectronic, physicochemical, and pharmacokinetic properties to enhance its efficacy and selectivity for a biological target. youtube.com

Key strategies for modifying this scaffold include:

Modification of the Aromatic Ring: The benzene (B151609) ring can be substituted with various electron-donating or electron-withdrawing groups to modulate the electronic properties of the molecule and explore structure-activity relationships (SAR). tandfonline.com

Alteration of the Ester Group: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into a variety of amides, hydrazides, or other esters. This can improve solubility, introduce new hydrogen bonding interactions, or serve as a handle for attaching larger molecular fragments.

Derivatization of the Chloroacetyl Group: The reactive α-chloro atom is the most versatile site for modification. It is an electrophilic center that readily reacts with nucleophiles, making it a cornerstone for building diverse heterocyclic rings such as thiazoles, pyrimidines, and quinazolines. This group is also a key component for designing covalent inhibitors. nih.gov

Scaffold Hopping and Bioisosteric Replacement: In more advanced optimization, parts of the scaffold can be replaced with bioisosteres—functional groups with similar steric and electronic properties—to improve metabolic stability, potency, or to discover novel intellectual property. tandfonline.com For instance, the phenyl ring could be replaced by a different aromatic or heteroaromatic system.

These modifications are typically pursued in an iterative cycle of design, synthesis, and biological testing, often guided by computational modeling to predict the effects of structural changes on target binding and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. tandfonline.comresearchgate.net

Synthesis of Pyrimidine (B1678525) Derivatives Utilizing the Compound as a Precursor

The chloroacetyl moiety of this compound serves as a key electrophilic component for constructing pyrimidine rings. A common strategy involves the reaction of the α-haloacetyl group with a binucleophilic reagent such as urea, thiourea (B124793), or amidines.

A plausible synthetic pathway involves the condensation of this compound with thiourea. In this reaction, the sulfur atom of thiourea would initially act as a nucleophile, displacing the chlorine atom. Subsequent intramolecular cyclization, driven by the attack of a nitrogen atom onto the amide carbonyl, followed by dehydration, would lead to the formation of an aminopyrimidinone ring. General methods for pyrimidine synthesis often involve the reaction of compounds like ethyl cyanoacetate (B8463686) with thiourea or the condensation of diketones with urea/thiourea, highlighting the utility of carbonyl and reactive methylene (B1212753) groups in forming the pyrimidine core. growingscience.comjocpr.comnih.gov While direct examples starting from this compound are specific to proprietary research, the underlying chemical principles firmly support its use as a precursor for pyrimidine analogs.

Development of Quinazoline (B50416) and Iodoquinazoline Derivatives

This compound is a valuable building block for quinazoline and its derivatives. The synthesis can be approached by reacting a suitable quinazoline precursor with the chloroacetamide derivative. For example, a 2-mercapto-3-phenylquinazolinone can be alkylated using mthis compound (a close analog) in the presence of a base. tandfonline.com This reaction can be performed using both conventional heating and microwave irradiation, with the latter offering significantly faster reaction times and higher yields. tandfonline.com

For the synthesis of iodoquinazoline derivatives, two main strategies can be employed. The first involves starting with an iodinated precursor, such as 5-iodoanthranilic acid, to construct the quinazoline ring, which is then functionalized. The second, more direct approach, involves the direct iodination of the pre-formed quinazolinone ring. It has been noted that introducing an iodine atom at the C6 or C8 position of the quinazoline scaffold can significantly enhance antimicrobial activity. acs.org For instance, 3-(4-Chlorophenyl)-6-iodo-2-mercaptoquinazolin-4(3H)-one can be reacted with N-aryl-2-chloroacetamides to yield S-alkylated iodoquinazolinone products. tandfonline.com Iodine can also be used as a catalyst in ionic liquids for the green synthesis of quinazolinone derivatives from 2-aminobenzamides. nih.govsynarchive.comnih.gov

Table 1: Synthesis of Quinazoline Derivatives

Starting Material Reagent Product Class Reference
2-Mercapto-3-phenylquinazolinone Mthis compound S-alkylated quinazolinone tandfonline.com

Creation of Pyrazolopyrimidine Derivatives

The compound is effectively utilized in synthesizing complex heterocyclic systems like pyrazolopyrimidines. A documented synthesis involves the coupling of this compound with a pre-formed pyrazolo[3,4-d]pyrimidine hydrazide. In this reaction, the hydrazide nitrogen acts as a nucleophile, displacing the chlorine atom of the chloroacetyl group to form a new N-C bond.

Specifically, the reaction of 2-(6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy)acetohydrazide with this compound under reflux in ethanol (B145695) yields the corresponding coupled product, Ethyl 4-(2-N′-[2-(6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy)acetyl]hydrazineacetylamino)benzoate. This demonstrates a direct and efficient use of the compound as a synthon for elaborating complex, fused heterocyclic structures.

Exploration of Thiazole (B1198619) and Thiadiazole Analogs

The electrophilic chloroacetyl group of this compound makes it an ideal substrate for the Hantzsch thiazole synthesis. youtube.commdpi.com This classic reaction involves the condensation of an α-halocarbonyl compound with a thioamide. By reacting this compound with thiourea, a 2-aminothiazole (B372263) derivative can be readily formed. tandfonline.com The reaction proceeds via nucleophilic attack of the thioamide sulfur on the α-chloro carbon, followed by intramolecular cyclization and dehydration to yield the aromatic thiazole ring. tubitak.gov.tr This method is robust and provides a straightforward entry into thiazole analogs bearing the ethyl benzoate (B1203000) moiety.

Similarly, the synthesis of thiadiazole derivatives can be achieved. Chloroacetamide precursors are known to react with reagents like thiosemicarbazide (B42300) or its derivatives. For example, 2-chloro-N-(5-alkyl-1,3,4-thiadiazol-2-yl)acetamide can be synthesized and then reacted with various piperazine (B1678402) derivatives to create novel analogs. nih.gov Another approach involves reacting a thiazole carboxylic acid with thiosemicarbazide in the presence of phosphorus oxychloride to form a thiazolyl-aminothiadiazole, which is then acylated with chloroacetyl chloride to produce a chloroacetamido-thiadiazole intermediate ready for further derivatization. nih.gov

Synthesis of Schiff Bases and Metal Complexes

While the primary amine of the parent 4-aminobenzoate (B8803810) is acylated in the title compound, derivatization strategies can still lead to the formation of Schiff bases. A viable synthetic route involves the initial reaction of the chloroacetyl group with a nucleophile containing a masked or potential carbonyl-reactive group. For instance, reaction with hydrazine (B178648) hydrate (B1144303) would substitute the chlorine to form Ethyl 4-(2-hydrazinylacetamido)benzoate. This resulting hydrazide can then undergo condensation with a wide range of aromatic or aliphatic aldehydes to form the corresponding Schiff bases (specifically, hydrazones).

These synthesized Schiff base ligands, containing multiple N and O donor atoms, are excellent chelating agents for forming metal complexes. By reacting the Schiff base ligand with various metal salts—such as those of manganese(II), cobalt(II), nickel(II), copper(II), and zinc(II)—in an alcoholic solvent, a variety of coordination complexes can be prepared. The resulting metal complexes often exhibit enhanced biological activities compared to the free ligands.

Strategies for Covalent Ligand Discovery and Protein Conjugation

The chloroacetyl moiety within this compound is a classic electrophilic "warhead," making the compound an excellent starting point for the discovery of covalent inhibitors. Covalent ligands form a permanent bond with their target protein, often leading to high potency and prolonged duration of action. The chloroacetamide group is a well-characterized Michael acceptor precursor that can react with nucleophilic amino acid residues, such as cysteine, on a protein surface. nih.gov

The strategy for discovering covalent ligands using this scaffold involves two key aspects:

Target Identification: Chemoproteomic platforms, such as activity-based protein profiling (ABPP), can be used to identify which proteins in a cell are targeted by the chloroacetamide electrophile. nih.gov

Scaffold Optimization: The ethyl benzoate portion of the molecule acts as a scaffold that can be modified to improve binding affinity and selectivity for the pocket of a specific target protein. By tailoring this part of the molecule, researchers can direct the reactive chloroacetyl group to a specific, strategically located nucleophile within the target's active site or an allosteric site.

This approach allows for the development of highly selective and potent covalent probes and therapeutic agents from a relatively simple and synthetically tractable starting material. nih.gov

Molecular Mechanisms of Action and Target Identification Studies

Apoptosis Induction Pathways

Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis. Dysregulation of apoptosis is a hallmark of many diseases, including cancer. Ethyl 4-(2-chloroacetamido)benzoate has been investigated for its ability to induce this process through specific molecular pathways.

The intrinsic pathway of apoptosis is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic members like BAX and anti-apoptotic members like Bcl-2. The ratio of these proteins is a critical determinant of a cell's susceptibility to apoptotic stimuli. An increase in the BAX/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of cysteine-aspartic proteases known as caspases. nih.govnih.gov

Caspase-9 is an initiator caspase that, upon activation by cytochrome c, cleaves and activates effector caspases such as Caspase-3. nih.gov Caspase-3 is a key executioner of apoptosis, responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptotic cell death. Studies have shown that certain compounds can induce apoptosis by upregulating BAX and downregulating Bcl-2, thereby increasing the BAX/Bcl-2 ratio and triggering the activation of Caspase-9 and Caspase-3. nih.govijper.orgresearchgate.net This modulation of the apoptotic machinery is a significant area of investigation for compounds like this compound.

Table 1: Key Proteins in Apoptosis Induction

Protein Function Role in this compound Action
BAX Pro-apoptotic protein Upregulation contributes to an increased BAX/Bcl-2 ratio, promoting apoptosis.
Bcl-2 Anti-apoptotic protein Downregulation contributes to an increased BAX/Bcl-2 ratio, facilitating apoptosis.
Caspase-9 Initiator caspase Activated by cytochrome c release, it initiates the caspase cascade.

| Caspase-3 | Executioner caspase | Activated by Caspase-9, it carries out the final steps of apoptosis. |

Cell Cycle Arrest Mechanisms (e.g., G2/M phase arrest)

The cell cycle is a series of events that leads to cell division and proliferation. Checkpoints within the cell cycle ensure the fidelity of this process. The G2/M checkpoint, in particular, prevents cells from entering mitosis with damaged DNA. Arresting the cell cycle at this phase can be a critical mechanism for inhibiting the proliferation of abnormal cells.

Some chemical agents can induce cell cycle arrest at the G2/M phase. researchgate.netnih.govekb.egmdpi.com This arrest is often associated with the modulation of key regulatory proteins, such as cyclin B1 and cyclin-dependent kinase 1 (CDK1). ekb.eg A halt in the G2/M phase can provide an opportunity for the cell to undergo apoptosis. Investigations into this compound would likely explore its potential to influence these cell cycle checkpoints.

Receptor Binding and Signaling Pathway Modulation

The cellular response to external stimuli is often mediated by cell surface receptors and their associated signaling pathways. Growth factor receptors, for instance, play a pivotal role in cell proliferation, survival, and angiogenesis.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. nih.gov Epidermal Growth Factor Receptor (EGFR) is another critical receptor that, upon activation, triggers signaling pathways promoting cell proliferation and survival. nih.gov The inhibition of these receptors is a validated strategy in cancer therapy. nih.gov Research into this compound may involve assessing its ability to bind to and modulate the activity of VEGFR-2 and EGFR, thereby interfering with downstream signaling pathways that are crucial for pathological processes.

Enzymatic Target Identification and Inhibition Kinetics

Many bioactive compounds exert their effects by inhibiting the activity of specific enzymes. Identifying these enzymatic targets and understanding the kinetics of their inhibition are fundamental to elucidating the compound's mechanism of action. This involves determining parameters such as the inhibition constant (Ki) and the type of inhibition (e.g., competitive, non-competitive, or uncompetitive). Such studies provide a quantitative measure of the compound's potency and selectivity for its target enzyme. For a compound like this compound, which contains reactive functional groups, investigations into its enzymatic inhibition profile are a logical step in its pharmacological characterization.

Covalent Modification of Protein Hotspots

Covalent modification of proteins is a mechanism by which certain reactive compounds can form a stable bond with their protein targets. This often occurs at nucleophilic amino acid residues such as cysteine, histidine, and lysine. nih.gov The chloroacetamide group present in this compound is a known electrophilic warhead that can potentially react with nucleophilic residues in proteins, leading to covalent modification. This irreversible binding can result in a prolonged and potent inhibition of the target protein's function. Identifying the specific proteins that are covalently modified by this compound and the sites of modification is a key aspect of understanding its molecular mechanism.

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
BAX
Bcl-2
Caspase-3
Caspase-9
Cyclin B1
CDK1
VEGFR-2
EGFR
Cysteine
Histidine

Structure Activity Relationship Sar Elucidation of Ethyl 4 2 Chloroacetamido Benzoate Derivatives

Impact of Substituent Groups on Biological Efficacy

The biological activity of derivatives synthesized from ethyl 4-(2-chloroacetamido)benzoate is profoundly influenced by the nature of the substituent groups attached to its core structure. The reactive chloroacetyl moiety is particularly significant, as it allows for the introduction of various alkyl, aryl, and heterocyclic groups, each imparting distinct physicochemical properties to the final molecule. researchgate.net

Influence of Alkyl and Aryl Substitutions

The introduction of different alkyl and aryl groups onto the chloroacetamide nitrogen or through displacement of the chlorine atom leads to a wide range of biological responses. The properties of resulting compounds have been shown to be sensitive to these substitutions. ijpsr.info

In the context of antimicrobial activity, the synthesis of various N-substituted chloroacetamides has demonstrated that both aliphatic and aromatic substitutions can yield compounds with significant antibacterial and antifungal properties. ijpsr.info For instance, a study involving the reaction of chloroacetyl chloride with various aliphatic and aromatic amines yielded a series of 2-chloro-N-alkyl/aryl acetamides that showed excellent activity against both gram-positive and gram-negative bacteria, as well as fungi. ijpsr.info

Similarly, in the development of anticancer agents based on a thiazole (B1198619) scaffold, which can be synthesized from chloroacetamide precursors, substitutions on an aryl ring can dramatically influence cytotoxicity. A study on thiazolopyrimidine derivatives showed that the position of substituents on a distal aryl ring strongly affected anticancer activity, with para-substituted derivatives showing more significant effects. ddtjournal.com

Role of Halogen (Chloro) Moiety in Activity

The chloroacetyl group, -C(O)CH₂Cl, is a key functional feature of the parent compound and its derivatives. This group serves two primary roles in determining biological activity.

Firstly, the chlorine atom is an excellent leaving group, making the α-carbon susceptible to nucleophilic substitution. This reactivity is frequently exploited to synthesize a vast library of derivatives by reacting it with various nucleophiles, including those containing oxygen, nitrogen, and sulfur. researchgate.net This process allows for the construction of diverse heterocyclic systems like thiazolidinones, imidazoles, and pyrroles, which are common motifs in pharmacologically active compounds. researchgate.netnih.gov For example, N-aryl-2-chloroacetamides can be cyclized with ammonium (B1175870) thiocyanate (B1210189) to produce 2-(arylimino)thiazolidin-4-ones, a class of compounds with known biological activities. researchgate.net

Secondly, the presence of the chlorine atom itself can directly influence the biological and physicochemical properties of the molecule. The electron-withdrawing nature of chlorine can increase the ionization potential of the adjacent amide, which in turn can enhance water solubility. nih.gov In some contexts, such as local anesthetics, replacing a methyl group with a chlorine atom has been shown to improve the drug's half-life and lipid solubility. nih.gov

Effects of Heteroaromatic Linkers and Distal Hydrophobic Side Chains

The versatility of the chloroacetyl group allows for its conversion into various heteroaromatic linkers, which are central to the structure of many modern therapeutic agents, including selective COX-2 inhibitors. nih.gov The type of heterocyclic ring system introduced plays a critical role in defining the compound's interaction with its biological target.

For example, SAR studies on COX-2 inhibitors have shown that diaryl heterocycles are a common and effective structural motif. nih.gov Different heterocyclic cores such as pyrazole (B372694), imidazole (B134444), thiazole, and quinoline (B57606) have been successfully incorporated to generate potent and selective inhibitors. nih.govnih.gov

The nature of distal side chains, often hydrophobic, also significantly modulates biological efficacy. In a series of 2-aminothiazol-4(5H)-one derivatives, increasing the chain length of an alkyl substituent at the 5-position of the thiazole ring led to an increase in lipophilicity. mdpi.com Similarly, in the design of factor Xa inhibitors, different P2 and P4 binding elements, which are essentially side chains, were evaluated, showing that these modifications lead to compounds with moderate to excellent anticoagulant activity. nih.gov In another study on thiazolopyrimidine anticancer agents, the presence of a hydrophobic fluorophenyl aryl ring system was identified as a key feature for activity. ddtjournal.com

Identification of Key Pharmacophores for Specific Activities

A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For derivatives of this compound, distinct pharmacophoric features have been identified for different therapeutic targets.

In the realm of selective COX-2 inhibitors, a common pharmacophore consists of a central heterocyclic ring (like pyrazole or triazole) flanked by two aryl rings. nih.govnih.gov Crucially, for optimal COX-2 selectivity and potency, one of these aryl rings typically bears a para-sulfonamide (SO₂NH₂) or methylsulfonyl (SO₂CH₃) group. nih.govnih.gov This specific moiety is able to fit into a distinct side pocket present in the COX-2 enzyme active site, but not in the COX-1 active site, thereby conferring selectivity. nih.gov

For antibacterial and anticancer activities, the pharmacophoric requirements can be different. Studies on benzocaine (B179285) derivatives have identified that incorporating moieties like thiazolidine (B150603) can lead to potent inhibitors of bacterial DNA gyrase and human topoisomerase IIα. nih.gov In one study, the most active compounds shared a common thiazolidine-based structure, suggesting this ring system is a key pharmacophoric element for this specific activity. nih.gov For other anticancer agents derived from thiazolopyrimidines, key pharmacophoric features included the thiazolo[3,2-a]pyrimidin-3(7H)-one core, a hydrophobic aryl ring, and an electron-donor moiety. ddtjournal.com

Relationship between Lipophilicity and Pharmacological Profile

Lipophilicity, often quantified as the logarithm of the partition coefficient (logP), is a critical physicochemical property that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. mdpi.com It plays a pivotal role in the interaction between a ligand and its biological target and is a major consideration in SAR studies. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies on various series of compounds, including those derived from aminobenzoic acid structures, have consistently shown a correlation between lipophilicity and biological activity. nih.govnih.gov For a series of benzoylaminobenzoic acid derivatives with antibacterial activity, QSAR analysis revealed that inhibitory activity increased with a corresponding increase in hydrophobicity. nih.gov Similarly, for a series of eugenyl benzoate (B1203000) derivatives with anticancer activity, QSAR analysis showed that hydrophobicity (logP) was a more influential parameter than steric factors. nih.gov

The relationship is not always linear, however. Often, an optimal range of lipophilicity exists for maximum efficacy. For instance, while lipophilic substances can more easily penetrate cell membranes, excessively high lipophilicity can lead to poor aqueous solubility, increased metabolic breakdown in the liver, and undesirable accumulation in fatty tissues. mdpi.com Therefore, medicinal chemists often aim to modulate the lipophilicity of derivatives to achieve a balanced pharmacological profile. This can be achieved by carefully selecting substituents; for example, adding longer alkyl chains or aromatic rings generally increases lipophilicity, while incorporating polar groups like hydroxyls or carboxylates tends to decrease it. mdpi.comnih.gov

Correlation of Structural Motifs with Enzyme Selectivity (e.g., COX-2 selectivity)

The ability to selectively target one enzyme isoform over another is a primary goal in modern drug design, aimed at enhancing efficacy while minimizing side effects. The development of selective cyclooxygenase-2 (COX-2) inhibitors is a classic example of this principle. The structural basis for the selectivity of many COX-2 inhibitors lies in the subtle differences between the active sites of the COX-1 and COX-2 enzymes.

A key structural motif responsible for COX-2 selectivity is the presence of a specific substituent on one of the aryl rings of a diaryl heterocyclic scaffold. nih.gov The COX-2 active site possesses a hydrophilic side pocket that is absent in the more constricted COX-1 active site. nih.gov Molecules designed with a para-sulfonamide (SO₂NH₂) or a similar group (e.g., SO₂CH₃) can exploit this difference. nih.govnih.gov This side group projects into and forms favorable interactions, such as hydrogen bonds, with amino acid residues within this selective pocket (e.g., Gln178, Leu338, Ser339), anchoring the inhibitor firmly in the COX-2 active site. nih.gov This interaction is not possible in the COX-1 enzyme, leading to significantly weaker binding and thus, high selectivity for COX-2.

The data below illustrates how modifications to the core structure impact COX-2 inhibition and selectivity.

Table 1: In Vitro COX-2 Inhibitory Activity of Selected Heterocyclic Derivatives

CompoundCore HeterocycleCOX-2 IC₅₀ (µM)Selectivity Index (SI)Reference
CelecoxibPyrazole0.05294 nih.gov
Compound 6b1,2,3-Triazole0.04329 nih.gov
Compound 6j1,2,3-Triazole/Hydrazone0.04312 nih.gov
Compound 6e1,2,3-Triazole0.05>200 nih.gov
CompoundQuinoline0.0771298 nih.gov

IC₅₀: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower value indicates greater potency. Selectivity Index (SI): The ratio of the IC₅₀ value for COX-1 to the IC₅₀ value for COX-2. A higher value indicates greater selectivity for COX-2.

As shown in the table, compounds like 6b and 6j , which incorporate a 1,2,3-triazole ring system and a benzenesulfonamide (B165840) pharmacophore, exhibit COX-2 inhibitory potency and selectivity comparable to or even exceeding that of the established drug, Celecoxib. nih.gov This highlights the successful application of SAR principles in correlating specific structural motifs with desired enzyme selectivity.

Computational Chemistry and in Silico Modeling Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the interaction between a small molecule ligand and a protein receptor.

Research into the local anesthetic potential of this chemical family has utilized molecular docking to explore interactions with specific biological targets. A significant study focused on derivatives of the parent compound, 4-(2-chloroacetamido)benzoic acid, to predict their binding to the NaVAb voltage-gated sodium channel (PDB ID: 3RVY), a key target for local anesthetics. researchgate.net The study aimed to understand how these compounds might block the channel, a mechanism central to anesthetic activity. researchgate.net

The docking results indicated that the designed derivatives of 4-(2-chloroacetamido)benzoic acid exhibited strong interactions with the amino acid residues within the sodium channel's active site. researchgate.net For instance, various derivatives were shown to bind with residues such as SER-1178 and LEU-C:1176 through hydrogen bonds and other interactions. researchgate.net One notable derivative, designated A5 (containing an imidazole (B134444) group), was highlighted for its stable conformation, even when compared to the standard local anesthetic, lignocaine. researchgate.net

The binding affinity, represented by the docking score, indicates the strength of the interaction. The study confirmed that the compounds based on the 4-(2-chloroacetamido)benzoic acid scaffold are likely to exhibit significant local anesthetic activity due to these strong interactions. researchgate.net

Below is a data table summarizing the docking interactions for derivatives of the parent acid, as described in the study.

Compound DerivativeTargetInteracting ResiduesKey Finding
4-(2-chloroacetamido)benzoic acid ScaffoldNaVAb Voltage-Gated Sodium Channel (3RVY)SER-1178, LEU-C:1176, GLU-1177Parent structure shows strong interaction with channel components. researchgate.net
Derivative A5 (Imidazole group)NaVAb Voltage-Gated Sodium Channel (3RVY)Not specifiedDemonstrated the most stable conformation, superior to lignocaine. researchgate.net
Other Derivatives (A1, A2)NaVAb Voltage-Gated Sodium Channel (3RVY)THR-2175Showed varied, sometimes weaker, binding interactions. researchgate.net

The primary inhibitory mechanism elucidated by these docking studies is the physical blockage of the voltage-gated sodium channel. researchgate.net By binding within the channel pore, the ligand is predicted to prevent the influx of sodium ions, which is essential for the propagation of nerve impulses. This interruption of the nerve signal is the basis of local anesthesia.

The interactions observed, such as hydrogen bonds between the amide groups of the ligands and amino acid residues like SER-2178, are crucial for stabilizing the ligand-receptor complex and ensuring a sustained inhibitory effect. researchgate.net The research suggests that the 4-(2-chloroacetamido)benzoic acid core structure is a promising foundation for developing new local anesthetics that operate via this well-established mechanism. researchgate.net

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction

ADMET prediction involves using computational models to estimate the pharmacokinetic and toxicological properties of a compound. These predictions are crucial for weeding out candidates that are likely to fail in later stages of drug development due to poor bioavailability or toxicity.

While specific in silico ADMET studies for Ethyl 4-(2-chloroacetamido)benzoate were not found in the reviewed literature, the parent scaffold, 4-(2-chloroacetamido)benzoic acid, and its derivatives have been evaluated for their physicochemical properties relevant to drug-likeness. researchgate.net These properties are often calculated using software like ACD Lab Suite® to predict their potential as drug candidates. researchgate.net Typically, such assessments include predictions for gastrointestinal absorption, blood-brain barrier permeability, and adherence to established rules like Lipinski's Rule of Five, which helps in forecasting oral bioavailability. nih.govsciensage.infonih.govmdpi.com

For related benzoate (B1203000) derivatives, researchers often use online servers such as SwissADME and pkCSM to predict properties like water solubility, lipophilicity, and potential for metabolism by cytochrome P450 enzymes. sciensage.infonih.govresearchgate.net While no specific data table can be generated for this compound, the general approach confirms the importance of these predictions in compound design.

Density Functional Theory (DFT) Calculations for Electronic Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. It is used to predict a molecule's geometry, stability, and electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies.

A study involving 4-(2-chloroacetamido)benzoic acid derivatives employed DFT calculations using the Gaussian 09 program to analyze the molecules' electronic properties. researchgate.net The calculations revealed that derivatives of this parent acid are generally kinetically unstable and chemically reactive, which can be favorable traits for a drug molecule. researchgate.net The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity; a smaller gap suggests the molecule is more reactive. researchgate.net For instance, a DFT study on a related chloroacetamido compound, 4-(2-(2-(2-chloroacetamido)phenoxy)acetamido)-3-nitrobenzoic acid, showed an energy gap that explained its chemical and kinetic stability. eurekaselect.com

The findings from the study on 4-(2-chloroacetamido)benzoic acid derivatives are summarized in the table below.

CompoundMethodKey Electronic PropertyFinding
4-(2-chloroacetamido)benzoic acid derivativesDFT/B3LYP/6-31G*HOMO-LUMO Energy GapSmall energy gap suggests high chemical reactivity and low kinetic stability. researchgate.net
Derivative A5 (Imidazole group)DFTMolecular StabilityHighlighted as having the most stable conformation. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) models are regression or classification models that relate the chemical structure of a compound to its biological activity. The goal is to develop a mathematical relationship that can predict the activity of new, unsynthesized compounds.

While QSAR is a widely used technique in drug discovery, particularly for classes of compounds like local anesthetics, no specific QSAR studies focusing on this compound or its immediate parent acid were identified in the searched literature. acs.orgresearchgate.netacs.org General QSAR studies on local anesthetics often correlate physicochemical properties like lipophilicity (log P) and electronic parameters with anesthetic potency to guide the design of more effective agents. acs.orgnih.gov Such studies have been fundamental in understanding the structural requirements for local anesthetic action, including the role of the aromatic ring, the linker chain, and the terminal amine group. youtube.compharmacy180.com

Detailed Research Findings

An extensive search of scholarly databases and computational chemistry resources has yielded no specific studies focused on the development of predictive models for the biological activity of this compound. While numerous studies exist on the computational modeling of other benzoate derivatives and related chemical scaffolds, this particular compound does not appear to have been the subject of dedicated QSAR, molecular docking, or other in silico predictive modeling for any specific biological target.

The PubChem database, a comprehensive public repository of chemical information and biological activities, lists this compound under the Compound ID (CID) 244075. nih.gov However, as of the latest search, there are no recorded bioassay results for this compound in the database. nih.gov Bioassay data is fundamental for the creation of predictive models, as it provides the necessary training and validation sets to establish a correlation between a compound's structure and its activity.

The absence of such data in the public domain significantly hampers any attempt to build or validate predictive models for the biological activity of this compound. While general predictive models for toxicity or other properties may exist, their applicability and accuracy for this specific compound without direct experimental validation remain unknown.

Data Tables

Due to the lack of specific research on the predictive modeling of this compound's biological activity, no data tables containing detailed research findings, such as QSAR model parameters, docking scores, or predicted activity values, can be presented.

Q & A

Assessing Stability Under Accelerated Conditions

  • Protocol : Store at 40°C/75% RH for 4 weeks. Monitor degradation via 1H-NMR (disappearance of δ 4.2–4.4 ppm ester peaks) .

Cross-Disciplinary Applications

Q. Combining Synthesis with Computational Modeling

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Synthesize derivatives (e.g., thioureido analogs).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.